yGsy2p-IN-1
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Overview
Description
yGsy2p-IN-1 is a potent inhibitor of yeast glycogen synthase 2 (yGsy2p) and a competitive inhibitor of human glycogen synthase 1 (hGYS1). It is a pyrazole inhibitor used primarily for research in glycogen storage diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of yGsy2p-IN-1 involves the formation of a pyrazole ring structure. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of the pyrazole ring and subsequent functionalization to achieve the desired inhibitory properties .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
yGsy2p-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: Substitution reactions can occur on the aromatic rings, leading to different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reagents under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different inhibitory properties or biological activities .
Scientific Research Applications
yGsy2p-IN-1 is used extensively in scientific research, particularly in the following areas:
Chemistry: Studying the inhibition mechanisms of glycogen synthase enzymes.
Biology: Investigating the role of glycogen synthase in cellular metabolism.
Medicine: Researching potential treatments for glycogen storage diseases.
Industry: Developing new inhibitors for therapeutic applications
Mechanism of Action
yGsy2p-IN-1 exerts its effects by competitively inhibiting the activity of glycogen synthase enzymes. It binds to the active site of the enzyme, preventing the conversion of glucose to glycogen. This inhibition disrupts glycogen synthesis, which is crucial for studying glycogen storage diseases and developing potential treatments .
Comparison with Similar Compounds
Similar Compounds
CP-91149: Another glycogen synthase inhibitor with different inhibitory properties.
Glycogen Synthase Kinase-3 Inhibitors: Compounds that inhibit glycogen synthase kinase-3, indirectly affecting glycogen synthase activity
Uniqueness
yGsy2p-IN-1 is unique due to its specific inhibition of yeast glycogen synthase 2 and human glycogen synthase 1. Its competitive inhibition mechanism and pyrazole structure distinguish it from other glycogen synthase inhibitors .
Properties
IUPAC Name |
4-[4-(4-hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,2,3-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4/c17-16(18,19)15-11(7-1-3-8(22)4-2-7)12(20-21-15)9-5-6-10(23)14(25)13(9)24/h1-6,22-25H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYXFHLAPGZNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2C3=C(C(=C(C=C3)O)O)O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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